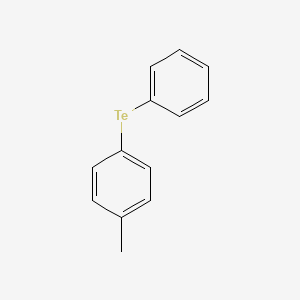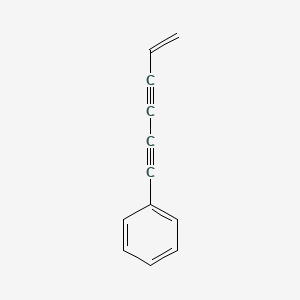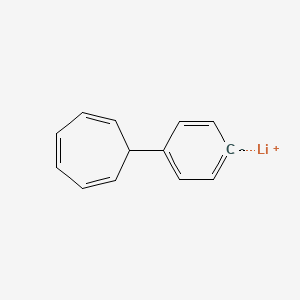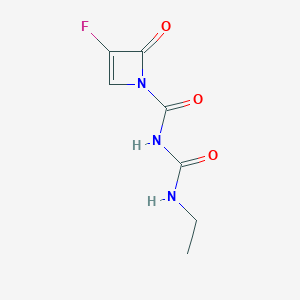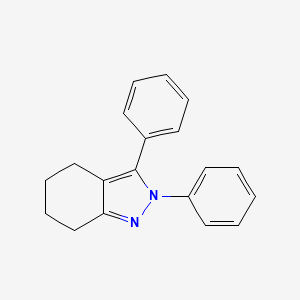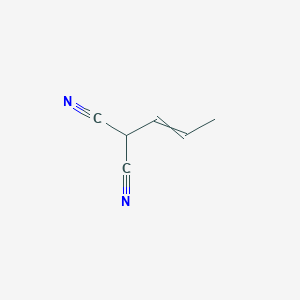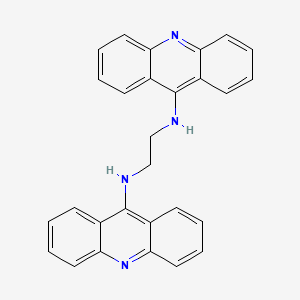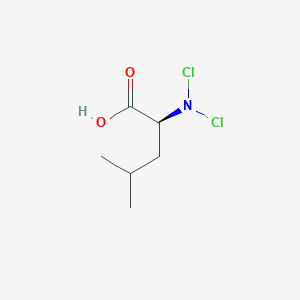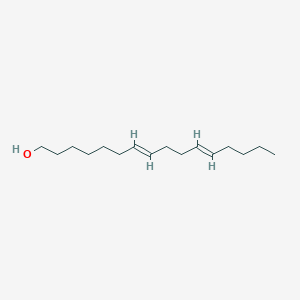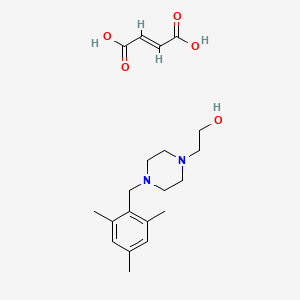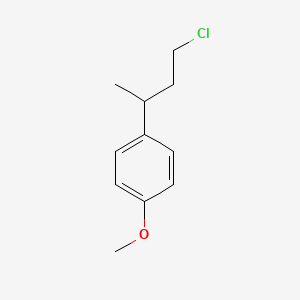
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-: is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-methylpropyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid (HNO) and sulfuric acid (HSO) can introduce a nitro group to the benzene ring.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) to form carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH).
Common Reagents and Conditions:
Electrophilic Substitution: HNO/HSO for nitration.
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Major Products:
Nitration: Nitro derivatives of the benzene ring.
Oxidation: Carboxylic acids.
Reduction: Alkyl derivatives with reduced chloro groups.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
作用機序
The mechanism of action of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, influencing cellular processes.
類似化合物との比較
Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the 3-chloro-1-methylpropyl group.
Benzene, 1-(3-chloro-1-methylpropyl)-: Lacks the methoxy group.
Uniqueness:
- The presence of both the 3-chloro-1-methylpropyl group and the methoxy group makes Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- unique in its reactivity and potential applications. The combination of these substituents can influence the compound’s chemical behavior and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60249-25-4 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC名 |
1-(4-chlorobutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
SKYCJQPITLYDOT-UHFFFAOYSA-N |
正規SMILES |
CC(CCCl)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
